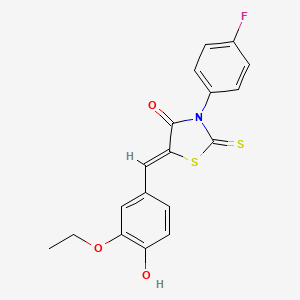![molecular formula C21H24N2O B12126548 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide CAS No. 775289-86-6](/img/structure/B12126548.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the butanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role in regulating sleep and circadian rhythms.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Studied for its potential anticancer properties.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the indole ring with the butanamide group allows for unique interactions with molecular targets, setting it apart from other indole derivatives .
Eigenschaften
CAS-Nummer |
775289-86-6 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
KAPDNUXJGFUHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C |
Löslichkeit |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-](/img/structure/B12126473.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12126482.png)
![2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12126489.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)



![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)

